
2-Nitrophenol
Overview
Description
2-Nitrophenol, also known as ortho-nitrophenol, is an organic compound with the molecular formula C6H5NO3. It is one of the three isomeric forms of nitrophenol, the others being 3-nitrophenol (meta-nitrophenol) and 4-nitrophenol (para-nitrophenol). This compound is characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to adjacent carbon atoms on a benzene ring. This compound appears as a yellow solid and is known for its acidic properties, being more acidic than phenol itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with concentrated nitric acid under controlled temperature conditions. The reaction is exothermic and typically requires an ice bath to maintain the temperature between 45-50°C. The phenol is added slowly to the nitric acid solution to ensure thorough mixing and to control the reaction rate .
Industrial Production Methods: In industrial settings, this compound can be produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for several hours. This method yields a high purity product and is efficient for large-scale production .
Chemical Reactions Analysis
Thermal Decomposition and Stability
2-Nitrophenol decomposes exothermically when heated, releasing toxic nitrogen oxides (NOₓ) . Key findings:
-
Violent reactions occur with strong alkalis (e.g., 85% KOH) in molten form .
-
Incompatibility with chlorosulfuric acid leads to explosive decomposition at room temperature .
Thermal Stability Data
Property | Value | Source |
---|---|---|
Melting point | 43–45°C | |
Boiling point | 214–216°C | |
Vapor pressure | 1 mm Hg at 49.3°C |
Photolysis and Atmospheric Reactions
This compound absorbs UV-Vis light (295–400 nm), acting as a brown carbon component. Photolysis produces reactive oxidants:
Photolytic Pathways
-
Primary products : HONO (quantum yield Φ = 0.34–0.39) and OH radicals (Φ = 0.69–0.70).
-
Wavelength dependence :
Wavelength (nm) Absorption Cross Section (×10⁻¹⁸ cm²/molecule) 308 2.86 ± 0.18 351 2.63 ± 0.31 -
Atmospheric relevance : Contributes to oxidant formation in polluted regions via secondary reactions with NO₃ and OH radicals .
Fenton’s Reagent Oxidation
In aqueous solutions (pH 5.0), this compound reacts with Fe³⁺/H₂O₂:
Enzymatic Oxidation (CYP450)
Rat hepatic microsomes metabolize this compound via cytochrome P450 enzymes:
Enzyme | Role in this compound Oxidation | Kinetic Parameter |
---|---|---|
CYP2E1 | Primary oxidizer | Km = 0.35 mM |
CYP3A | Secondary contributor | Not quantified |
Metabolic Reduction
Hepatic phase I metabolism reduces the nitro group to 2-aminophenol (Fig. 3-1 in ).
-
Pathway : Nitro → nitroso → hydroxylamine → amine intermediates .
-
Conjugation : Glucuronides (60–80%) and sulfates (10–20%) dominate excretion .
Chemical Reduction
In alkaline media, this compound undergoes reduction to form aminophenols, though this pathway is less prominent compared to oxidative routes .
Interaction with Alkali Metals
Aqueous solutions of this compound and alkali metals (Li⁺, Na⁺, K⁺, Cs⁺) form spherical clusters (12–14 Å diameter):
-
Structure : Planar this compound residues coordinate with metal ions via nitro and hydroxyl groups .
-
Crystallization : Lamellar structures emerge at high concentrations (25 mM) .
Biodegradation in Groundwater
-
First-order rate constant : 0.05/day (half-life = 13.86 days) under aerobic conditions.
-
Key process : Microbial oxidation dominates in sandy aquifers.
Atmospheric Lifetime
Scientific Research Applications
Pharmaceutical Applications
2-Nitrophenol derivatives are crucial in the pharmaceutical industry for synthesizing various active pharmaceutical ingredients (APIs). They exhibit:
- Antimicrobial Properties : Effective against a range of bacteria and fungi.
- Anti-inflammatory Effects : Used in formulations targeting inflammation.
- Cytotoxic Activity : Potential applications in cancer treatment by selectively targeting tumor cells .
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .
Dye Industry
This compound serves as an essential intermediate in dye production. It is used to manufacture azo dyes, which are widely applied in textiles and plastics. Key applications include:
- CI Solvent Red 8 : A dye used for coloring synthetic resins and inks.
- Hair Dyes : Contributes to producing red and gold-blond shades in semi-permanent hair coloring products .
Data Table: Dye Production Using this compound
Dye Name | Application | Color Produced |
---|---|---|
CI Solvent Red 8 | Synthetic resins | Red |
Hair Dyes | Hair coloring | Red/Gold-Blond |
Agrochemical Applications
While this compound itself is not directly used as an agrochemical, its derivatives play a significant role in developing pesticides and herbicides. The compound's structure allows for modifications leading to effective agricultural chemicals.
Example: Pesticide Development
Research indicates that modifying the this compound structure can yield compounds with specific pesticidal properties, enhancing crop protection strategies .
Environmental Significance
This compound is recognized as a pollutant generated during pesticide and pharmaceutical manufacturing. Its environmental impact necessitates studies on degradation and remediation strategies.
Case Study: Photocatalytic Degradation
Recent investigations have utilized nanomaterials for the photocatalytic degradation of this compound in aqueous solutions, demonstrating effective removal methods for this pollutant .
Chemical Intermediates
The compound is an important building block for synthesizing various chemical intermediates used in producing:
Mechanism of Action
The mechanism of action of 2-Nitrophenol involves its interaction with various molecular targets and pathways. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in biochemical processes. The compound’s acidic nature allows it to act as a proton donor in various chemical reactions, influencing the reactivity of other molecules .
Comparison with Similar Compounds
2-Nitrophenol is one of the three isomeric forms of nitrophenol. The other two are:
3-Nitrophenol (meta-nitrophenol): The nitro group is positioned at the meta position relative to the hydroxyl group.
4-Nitrophenol (para-nitrophenol): The nitro group is positioned at the para position relative to the hydroxyl group.
Uniqueness of this compound: this compound’s unique positioning of the nitro and hydroxyl groups allows for specific interactions and reactivity that are distinct from its isomers. Its higher acidity and specific reduction pathways make it valuable in various chemical and industrial applications .
Biological Activity
2-Nitrophenol (2-NP) is an aromatic compound with significant biological activity, particularly in toxicological and environmental contexts. This article delves into its biological effects, mechanisms of action, and implications for human health and the environment, based on diverse research findings.
This compound is a nitrophenol compound characterized by the presence of a nitro group (-NO2) attached to a phenolic ring. Its molecular formula is C6H5NO3, and it has a molecular weight of 139.11 g/mol. The compound exists in two isomeric forms: ortho (2-NP) and para (4-NP), with varying biological activities.
Acute Toxicity
The acute toxicity of this compound has been assessed through various studies. The calculated LD50 values indicate that 2-NP is moderately toxic, with values of 2830 mg/kg in rats and 1300 mg/kg in mice when administered orally .
Chronic Exposure Effects
Chronic exposure to this compound has demonstrated several adverse effects:
- Methemoglobinemia : Inhalation studies have shown significant increases in methemoglobin levels in rats exposed to concentrations as low as 5 mg/m³. However, these levels returned to baseline after a recovery period .
- Histopathological Changes : Histological examinations revealed squamous metaplasia in the nasal epithelium of rats exposed to high concentrations (30 mg/m³ or more) for extended periods .
Genotoxicity
Genotoxicity assessments of this compound indicate that it does not exhibit mutagenic properties under standard testing conditions:
- Negative results were reported in the Ames test across various strains of Salmonella typhimurium, both with and without metabolic activation .
- No significant DNA damage was observed in studies involving λ phage DNA or Escherichia coli .
Environmental Impact and Biodegradation
This compound is not easily biodegradable, with a half-life of approximately 12 days under aerobic conditions . Studies have shown that it can be degraded by specific microbial communities, particularly in the rhizosphere of plants like Spirodela polyrrhiza, which enhances its breakdown . The biodegradation products include catechol and nitrite, indicating potential pathways for environmental remediation.
Occupational Exposure
A study focusing on workers exposed to nitrophenols revealed potential respiratory issues linked to chronic inhalation exposure. Symptoms included nasal irritation and increased methemoglobin levels, suggesting that occupational safety measures are necessary for those handling this compound .
Laboratory Studies
In laboratory settings, this compound has been used to study its effects on various biological systems. For example, it has been employed in assessing the toxicity of phenolic compounds on aquatic life, demonstrating significant lethality at certain concentrations .
Summary Table of Biological Effects
Biological Effect | Observed Concentration | Study Reference |
---|---|---|
LD50 (rats) | 2830 mg/kg | Vernot et al., 1977 |
LD50 (mice) | 1300 mg/kg | Vernot et al., 1977 |
Methemoglobinemia | 5 mg/m³ | Koerdel et al., 1981 |
Squamous Metaplasia | ≥30 mg/m³ | Koerdel et al., 1981 |
Negative Ames Test | - | Chiu et al., 1978; Dellarco & Prival, 1989 |
Q & A
Q. What validated analytical methods are recommended for the simultaneous determination of 2-Nitrophenol in complex matrices?
Answer:
The Electromembrane Extraction-HPLC-UV (EME-HPLC-UV) method is validated for simultaneous quantification of this compound and its isomers in industrial wastewater. Key validation parameters include:
- Linearity : 10–1000 ng/mL (R² > 0.99).
- LOD/LOQ : Determined via signal-to-noise ratios (3 and 10, respectively).
- Precision : Relative standard deviations (RSDs) of 2.6–10.3% across triplicate tests.
- Enrichment factors : 36 for this compound, achieved using pH-adjusted samples (7.5) and carbon nanotube-modified membranes .
Q. How can Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) optimize photocatalytic degradation parameters for this compound?
Answer:
RSM (e.g., Box-Behnken design) identifies optimal conditions by analyzing interactions between variables like pH, H₂O₂ concentration, and initial pollutant concentration. For example:
- Optimal degradation : 96.55% efficiency at pH 10, 10 ppm this compound, and 90 ppm H₂O₂ .
- Variable significance : H₂O₂ concentration has the strongest impact (p < 0.05) .
ANN complements RSM by modeling non-linear relationships, improving predictive accuracy for scaling reactor conditions .
Q. What factors govern the adsorption efficiency of this compound onto carbon-based adsorbents?
Answer:
Key factors include:
- pH : Neutral pH (7) maximizes adsorption of the undissociated form due to hydrophobic interactions .
- Organic carbon content : Higher content enhances partitioning via π-π interactions.
- Diffusion mechanisms : Boyd and intraparticle diffusion models reveal film diffusion as rate-limiting for this compound, while other nitrophenols involve multi-step mechanisms .
Q. How do Dual-Mode Models (DMMs) address pH-dependent sorption behavior of this compound?
Answer:
DMMs differentiate sorption of neutral and anionic species by incorporating pH-driven dissociation (pKa = 7.2). For this compound:
- Neutral form (pH 7) : Sorption dominates via hydrophobic and hydrogen bonding.
- Anionic form (pH 10) : Electrostatic repulsion reduces adsorption, requiring data at both pH levels for accurate model calibration .
Q. What are critical considerations in designing toxicological studies on this compound’s health effects?
Answer:
- Literature screening : A two-step process (title/abstract review + full-text appraisal) ensures inclusion of high-quality studies (e.g., 273 studies in the 2023 ATSDR profile) .
- Risk of bias assessment : Use standardized tools to evaluate selection, performance, and attrition bias in animal studies (e.g., randomization, blinding, data completeness) .
Q. What role does Fe(II) play in the abiotic reduction of this compound in microbial fuel cells (MFCs)?
Answer:
Fe(II) enhances reductive electron transfer at the cathode, facilitating this compound degradation. The Fe(III)/Fe(II) redox cycle improves reaction kinetics, achieving >80% reduction efficiency in optimized MFC configurations .
Q. How do computational models resolve contradictions in this compound degradation pathways?
Answer:
Machine learning (e.g., ANN) and hybrid CFD-ANN-GA frameworks reconcile discrepancies by:
- Validating kinetic models : ANN predicts degradation rates without prior mechanistic assumptions.
- Optimizing reactor design : CFD identifies flow dynamics impacting degradation efficiency, while GA refines operational parameters .
Q. Why do carbon nanotubes (CNTs) reduce extraction efficiency in some analytical methods?
Answer:
Unmodified CNTs exhibit strong π-π interactions with this compound, leading to irreversible adsorption and lower recovery. Surface functionalization (e.g., hydroxylation) mitigates this by reducing non-specific binding .
Properties
IUPAC Name |
2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
824-39-5 (hydrochloride salt) | |
Record name | 2-Nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021790 | |
Record name | 2-Nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenol, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/779 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
108 °C c.c. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/779 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |
Record name | 2-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |
CAS No. |
88-75-5 | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD148E95KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |
Record name | 2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8902 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0523 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.